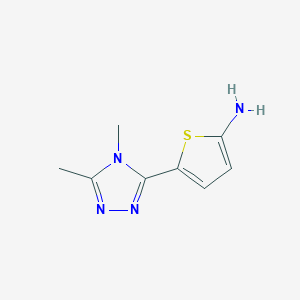

5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thiophen-2-amine

Description

Properties

Molecular Formula |

C8H10N4S |

|---|---|

Molecular Weight |

194.26 g/mol |

IUPAC Name |

5-(4,5-dimethyl-1,2,4-triazol-3-yl)thiophen-2-amine |

InChI |

InChI=1S/C8H10N4S/c1-5-10-11-8(12(5)2)6-3-4-7(9)13-6/h3-4H,9H2,1-2H3 |

InChI Key |

CNTASFDWNVBVLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N1C)C2=CC=C(S2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the 1,2,4-triazole ring system followed by its attachment to the thiophene ring at the 5-position, with the amino group at the 2-position of the thiophene. The key synthetic challenge is the regioselective formation of the triazole ring and its substitution with methyl groups at positions 4 and 5.

Synthetic Routes Overview

Based on the literature, several synthetic routes have been developed for related triazole-thiophene derivatives, which can be adapted for the target compound:

Route I: Reaction of 4-amino-5-mercaptotriazole with α-halocarbonyl compounds to form triazolothiadiazine derivatives, which can be modified to yield triazole-thiophene compounds.

Route II: Alkylation of triazole thiol groups followed by cyclization using carbonyl compounds to form the heterocyclic ring system.

Route III: One-pot Mannich reaction involving 1,2,4-triazole-5-thiones, formaldehyde, and primary amines to generate substituted triazoles.

Route IV: Reaction between triazole arylidene intermediates and α-halocarbonyl molecules to build the triazole ring with desired substitutions.

Route V: Catalyst-free methods involving nitroepoxide intermediates and subsequent dehydration to form triazolothiadiazine rings, which can be precursors to triazole-thiophene amines.

Specific Preparation Method for this compound

A closely related synthetic approach is provided by Ünver et al., who synthesized 4-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)-5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones. Their general method involves:

Heating a mixture of N’-1-ethoxy-2-thiophen-2-yl-ethylidene hydrazino carboxylic acid ethyl ester with 4-amino-4H-1,2,4-triazoles at 165–170 °C for 2 hours to form the triazole-thiophene core.

Further functionalization steps include reactions with bromoacetophenone derivatives and sodium borohydride reduction to introduce additional substituents.

Although their compounds are triazolones, the methodology can be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions to achieve the amino substitution on the thiophene ring and the methyl groups on the triazole ring.

Reaction Conditions and Yields

The reaction conditions typically involve:

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | N’-1-ethoxy-2-thiophen-2-yl-ethylidene hydrazino carboxylic acid ethyl ester + 4-amino-4H-1,2,4-triazole | 165–170 | 2 h | 64 | Recrystallization from EtOH/H2O |

| 2 | Reaction with bromoacetophenone derivatives | Reflux | 5 h | Variable | Followed by filtration and recrystallization |

| 3 | Reduction with NaBH4 in absolute ethanol | Reflux | 4 h | Variable | Produces hydroxy derivatives |

These steps yield the desired substituted triazole-thiophene derivatives with high purity as confirmed by IR, NMR, and elemental analysis.

Analytical Characterization Supporting Preparation

The synthesized compounds are characterized by:

Infrared Spectroscopy (IR): Characteristic bands for NH (~3150 cm⁻¹), C=O (~1738 cm⁻¹), and C=N (~1600 cm⁻¹) confirm the presence of triazole and amino groups.

Elemental Analysis: Calculated and found values for C, H, N, and S closely match, confirming the expected molecular formula.

Research Discoveries and Advances in Preparation

Recent studies have expanded the synthetic toolbox for triazole-thiophene compounds:

Catalyst-Free and Mild Conditions: New methods using catalyst-free reactions with nitroepoxides and mild dehydrating agents have improved regioselectivity and diastereoselectivity in forming triazolothiadiazine derivatives, which are structurally related to triazole-thiophene amines.

One-Pot Synthesis: Mannich-type one-pot reactions facilitate rapid assembly of substituted triazoles, reducing reaction times and simplifying purification.

Versatile Substitution: The ability to introduce various alkyl and aryl groups at the 3,4,5-positions of the triazole ring allows for tuning of biological properties and solubility.

Heterocyclic Ring Construction: Alternative approaches such as chain heterocyclization and Paal-Knorr reactions have been used to construct complex heterocycles combining triazole, thiophene, and other rings, enhancing molecular diversity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted thiophenes with various functional groups.

Scientific Research Applications

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent due to its triazole moiety.

Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. This interaction can disrupt essential biological processes, leading to antimicrobial or anticancer effects. The thiophene ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine, along with their synthesis routes and biological activities:

Crystallographic and Analytical Characterization

The SHELX and ORTEP software suites () are widely used for crystallographic analysis of similar compounds. For instance, the planar geometry of 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine was confirmed via X-ray diffraction, revealing intermolecular C–H···N hydrogen bonds critical for crystal stability . Similar methods would apply to the target compound, with methyl groups likely inducing subtle lattice distortions.

Biological Activity

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine is a compound characterized by its unique structural features that include a thiophene ring and a triazole moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The structural formula of this compound is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉N₅S |

| IUPAC Name | This compound |

| Molecular Weight | 195.25 g/mol |

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study focusing on the synthesis and evaluation of various triazole derivatives demonstrated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound was evaluated against various cancer cell lines. In vitro studies revealed that the compound exhibited cytotoxic effects with IC50 values indicative of significant activity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The structure–activity relationship (SAR) analysis indicated that the presence of the thiophene ring is crucial for enhancing the cytotoxicity of the compound.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. The compound is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation signals. Further studies using molecular docking simulations have suggested that the compound may bind effectively to key enzymes involved in cell cycle regulation.

Case Studies

Several case studies have highlighted the biological activities of similar triazole derivatives:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives with a triazole-thiophene structure exhibited enhanced antimicrobial activity compared to their parent compounds .

- Anticancer Properties : Research conducted on triazole derivatives indicated that modifications to the thiophene ring significantly influenced their anticancer efficacy against multiple cell lines .

Q & A

Q. Q: What are the standard synthetic routes for 5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine, and how can reaction conditions be optimized?

A: The compound is synthesized via nucleophilic substitution or cyclization reactions. Key steps include:

- Cyclization : Reacting hydrazides with thiocyanate derivatives under acidic conditions (e.g., H₂SO₄) to form the triazole ring .

- Substitution : Introducing the thiophen-2-amine moiety via coupling reactions, often using aromatic aldehydes or thiol-containing intermediates .

Optimization Tips :- Use microwave-assisted synthesis (e.g., 160°C, 2 hours) to enhance yield and reduce side products .

- Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates, ethanol for recrystallization) .

Characterization : - NMR : Key signals include δ 7.32–6.68 ppm (thiophene protons) and δ 2.51 ppm (methyl groups) .

- Elemental Analysis : Confirm purity with CHNS data (e.g., C% 43.46, S% 28.34) .

Structural Analysis and Computational Modeling

Q. Q: How can computational methods like DFT improve the understanding of this compound’s electronic and geometric properties?

A: Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) predict:

- Molecular Geometry : Bond lengths and angles (e.g., triazole-thiophene dihedral angles) to assess planarity and conjugation .

- Vibrational Frequencies : Match experimental IR peaks (e.g., C=N stretches at ~1600 cm⁻¹) to validate tautomeric forms .

- NMR Chemical Shifts : Compare calculated vs. experimental δ values (e.g., methyl groups at ~2.5 ppm) to confirm regiochemistry .

Advanced Applications :

Biological Activity Evaluation

Q. Q: What methodologies are recommended for assessing the antimicrobial potential of this compound?

A:

- In Vitro Assays :

- Mechanistic Studies :

- Enzyme Inhibition : Screen for triazole-targeted enzymes (e.g., lanosterol demethylase in fungi) via fluorescence assays .

- Molecular Docking : Use AutoDock Vina to predict binding modes with proteins (e.g., PDB: 1EA1) .

Handling Data Contradictions in Biological Studies

Q. Q: How should researchers resolve discrepancies in reported biological activities of structurally similar triazole-thiophene derivatives?

A:

-

Structural Comparisons :

Substituent Activity Trend Key Difference Cyclopropyl Enhanced binding Steric effects vs. methyl groups Phenyl Lower solubility Increased hydrophobicity -

Experimental Variables :

- Adjust assay conditions (e.g., pH, solvent) to account for solubility differences.

- Validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Advanced Synthetic Modifications

Q. Q: What strategies enable regioselective functionalization of the triazole ring for SAR studies?

A:

- Electrophilic Substitution :

- Use iodine or bromine in acetic acid to halogenate the triazole C-5 position .

- Nucleophilic Additions :

- Cross-Coupling :

Stability and Degradation Profiling

Q. Q: How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?

A:

- Forced Degradation :

- Kinetic Analysis :

- Calculate half-life (t₁/₂) using first-order kinetics. Methyl substituents typically enhance stability vs. cyclopropyl .

Computational SAR and HOMO-LUMO Analysis

Q. Q: What insights can HOMO-LUMO energy gaps provide about this compound’s reactivity?

A:

- HOMO-LUMO Gaps :

- Electrostatic Potential Maps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.